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Abstract: Bis(2,6-dimethylphenyl)amine, also known as N-(2,6-dimethylphenyl)-2,6-
dimethylaniline, is a sterically hindered secondary diarylamine. The presence of four methyl
groups in the ortho positions to the amine nitrogen imparts unique structural and chemical
properties. This bulkiness makes it a valuable ligand precursor in organometallic chemistry and
catalysis, where it can be used to create specific steric environments around a metal center,
influencing catalytic activity and selectivity. This guide provides a comprehensive overview of
its physical and chemical properties, a detailed synthesis methodology based on modern
cross-coupling techniques, an analysis of its spectral characteristics, and a discussion of its
applications in the field of chemical synthesis.

Molecular Structure and Identification

Bis(2,6-dimethylphenyl)amine is a symmetrical secondary amine where the nitrogen atom is
bonded to two 2,6-dimethylphenyl (xylyl) groups. The significant steric hindrance caused by the
four ortho-methyl groups is the defining feature of this molecule, influencing its conformation,
reactivity, and utility.
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The IUPAC name for this compound is N-(2,6-dimethylphenyl)-2,6-dimethylaniline[1]. Key

identifiers are consolidated in Table 1.

Table 1: Compound Identification

Identifier Value

Source(s)

N-(2,6-dimethylphenyl)-2,6-

UPAC Name dimethylaniline s
CAS Number 74443-35-9 [1]
Molecular Formula Cie6H1oN [1112][3]
Molecular Weight 225.33 g/mol [1]

CC1=C(C(=CC=C1)C)NC2=C(

Canonical SMILES
C=CcC=C2C)C

[1]

FOQKQCCVYAJVHAF-
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[1]

Physical and Chemical Properties

Experimental data on the physical properties of Bis(2,6-dimethylphenyl)amine, such as

melting and boiling points, are not widely reported in the literature, which is common for

specialized, non-commodity chemicals[4]. However, computed properties provide useful

estimates.

Table 2: Physical and Chemical Properties
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Property Value Notes Source(s)
Molecular Weight 225.33 g/mol - [1]
Monoisotopic Mass 225.15175 Da Computed [1][2]
Computed measure of
XLogP3 4.9 o [1]12]
hydrophobicity.
Hydrogen Bond Donor
1 The N-H group. [5]
Count
Hydrogen Bond ] )
1 The nitrogen lone pair.  [5]
Acceptor Count
Rotatable Bond Count 2 The two C-N bonds. [5]
Topological Polar
polod 12 A2 - [5]

Surface Area

) ) As supplied by
Purity Typically 295-97% ] [31[6]
commercial vendors.

Solubility and Handling

Based on its high XLogP value, Bis(2,6-dimethylphenyl)amine is expected to be poorly
soluble in water but soluble in common organic solvents such as toluene, THF, and
dichloromethane. Store in a cool, dark place under an inert atmosphere to prevent oxidation.

Chemical Reactivity

The chemical reactivity is dominated by two features: the secondary amine (N-H) group and the
significant steric hindrance.

* N-H Reactivity: The nitrogen lone pair and the N-H bond are the primary sites for chemical
reactions. The compound can act as a nucleophile or be deprotonated by a strong base to
form the corresponding amide anion. This reactivity is central to its use in forming metal
complexes.
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» Steric Effects: The four ortho-methyl groups sterically shield the nitrogen atom. This
hindrance reduces its nucleophilicity compared to less substituted diarylamines and
influences the geometry of its metal complexes, enforcing wider bond angles around the
nitrogen and affecting the coordination sphere of the metal center.

o Oxidation: Aromatic amines can undergo oxidation. Electrochemical studies on related
amines suggest that oxidation likely proceeds via a one-electron loss from the nitrogen atom
to form an aminium radical cation[7]. The steric bulk may provide some kinetic stability
against subsequent reactions.

Synthesis Methodology: Buchwald-Hartwig
Amination

The most effective and widely used method for synthesizing diarylamines like Bis(2,6-
dimethylphenyl)amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-
coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine[8][9]. The
reaction is prized for its high functional group tolerance and broad substrate scope, largely
replacing harsher traditional methods[8][10].

A detailed experimental protocol for a closely related isomer, Bis(3,4-dimethylphenyl)amine,
serves as an excellent template for this synthesis[10]. The proposed reaction involves the
coupling of 2,6-dimethylaniline with a 2,6-dimethyl-substituted aryl halide, such as 2-bromo-m-
xylene.

Proposed Experimental Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of Bis(2,6-dimethylphenyl)amine.
Materials:

e 2,6-Dimethylaniline

e 2-Bromo-m-xylene (or 2-iodo-m-xylene)

o Palladium(0) source (e.qg., Tris(dibenzylideneacetone)dipalladium(0), Pdz(dba)s)
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e Phosphine ligand (e.g., XPhos, RuPhos, or a similar bulky, electron-rich ligand)
¢ Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaO*Bu)

e Anhydrous toluene

Step-by-Step Procedure:

e Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the
palladium precursor, the phosphine ligand, and the sodium tert-butoxide base.

» Addition of Reagents: Add anhydrous toluene to the flask, followed by 2,6-dimethylaniline
and then 2-bromo-m-xylene.

» Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C. Monitor
the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

o Workup: Cool the reaction mixture to room temperature. Quench with water and extract the
product into an organic solvent like ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product is then purified by flash
column chromatography on silica gel to yield the pure Bis(2,6-dimethylphenyl)amine.

Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(ll)
couple[10][11].
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Figure 2: The Buchwald-Hartwig amination catalytic cycle.
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Spectroscopic Analysis

While a published spectrum for Bis(2,6-dimethylphenyl)amine is not readily available, its key
features can be accurately predicted based on the analysis of closely related structures[12][13]
[14][15].

'H NMR Spectroscopy (Predicted)

e Aromatic Protons: The protons on the two equivalent phenyl rings are expected to appear in
the aromatic region (& 6.8-7.2 ppm). Due to symmetry, two signals are expected: a triplet for
the para-proton and a doublet for the two meta-protons.

o Methyl Protons: The four equivalent methyl groups (CHs) will give a sharp singlet in the
aliphatic region, likely around & 2.0-2.3 ppm. The integration of this signal would be 12H.

» Amine Proton: The N-H proton will appear as a broad singlet. Its chemical shift can vary
significantly (6 3.5-5.5 ppm) depending on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

o Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to
symmetry. The ipso-carbon attached to the nitrogen will be downfield, followed by the
methyl-substituted carbons, and finally the two C-H carbons in the aromatic ring.

o Methyl Carbons: A single signal for the four equivalent methyl carbons is expected in the
aliphatic region (6 18-22 ppm).

Applications in Research and Development

The primary value of Bis(2,6-dimethylphenyl)amine lies in its use as a precursor to bulky
ligands for transition metal catalysis. The sterically demanding framework is crucial for creating
catalysts with specific activities and selectivities.

Ligand Synthesis for Catalysis

Bis(2,6-dimethylphenyl)amine can be readily converted into more complex ligands, such as
N-heterocyclic carbenes (NHCs) or phosphine-amines. These ligands coordinate to metals like
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palladium, nickel, cobalt, or copper, forming active catalysts for a variety of transformations[16]
[17][18][19].

Ethylene Polymerization

In one notable application, a bis(imino)pyridine-cobalt complex, synthesized from a derivative
of 2,6-dimethylaniline, demonstrated high activity for ethylene polymerization. The bulky N-aryl
groups (2,6-dimethylphenyl) on the ligand framework are critical for controlling the polymer's
molecular weight and dispersity[16].

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.mdpi.com/2073-4344/13/10/1387
https://etd.library.emory.edu/concern/etds/5d86p135d
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/686cf8e81a8f9bdab52b05e3/original/a-new-class-of-ligand-derived-from-the-reactions-of-bis-dialkylphosphino-amines-and-9-diazofluorene-preparation-structure-and-reactivity.pdf
https://www.mdpi.com/2073-4344/9/9/780
https://www.mdpi.com/2073-4344/13/10/1387
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Gis(z,6—dimethylphenyl)amine)

Ligand Synthesis

(e.g., condensation)

(Bulky N,N'-Ligand]

Complexation with
Metal Salt (e.g., CoCl2)

Metal-Ligand Complex
(Pre-catalyst)

Activation

(e.g., with MAO)

Active Catalyst

Catalytic Reaction
(e.g., Ethylene Polymerization)

Final Product
(e.g., Polyethylene)

Click to download full resolution via product page

Figure 3: General workflow from amine to catalytic application.
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Safety and Handling

Bis(2,6-dimethylphenyl)amine is classified as harmful if swallowed and causes serious eye
irritation. It may also cause long-lasting harmful effects to aquatic life[1].

o Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety
glasses, a lab coat, and chemical-resistant gloves.

+ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Bis(2,6-dimethylphenyl)amine is a specialized chemical scaffold whose significance is
derived from its unique sterically hindered structure. While its fundamental physical properties
are not extensively documented, its synthesis is accessible through robust methods like the
Buchwald-Hartwig amination. Its primary role as a building block for bulky ligands in transition
metal catalysis makes it a compound of significant interest to researchers in organometallic
chemistry, polymer science, and synthetic methodology development. The continued
exploration of catalysts derived from this amine is expected to yield new synthetic capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bis-(2,6-dimethyl-phenyl)-amine | C16H19N | CID 4148891 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemlLite - Bis-(2,6-dimethyl-phenyl)-amine (C16H19N) [pubchemlite.lcsb.uni.lu]

3. Bis(2,6-dimethylphenyl)amine | CymitQuimica [cymitquimica.com]

4. chemsynthesis.com [chemsynthesis.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1609103?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Bis-_2_6-dimethyl-phenyl_-amine
https://www.benchchem.com/product/b1609103?utm_src=pdf-body
https://www.benchchem.com/product/b1609103?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Bis-_2_6-dimethyl-phenyl_-amine
https://pubchem.ncbi.nlm.nih.gov/compound/Bis-_2_6-dimethyl-phenyl_-amine
https://pubchemlite.lcsb.uni.lu/e/compound/4148891
https://cymitquimica.com/products/3D-ZCA44335/bis26-dimethylphenylamine/
https://www.chemsynthesis.com/base/chemical-structure-20897.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. echemi.com [echemi.com]
6. calpaclab.com [calpaclab.com]

7. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect
of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC
Publishing) [pubs.rsc.org]

8. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]
9. research.rug.nl [research.rug.nl]

10. benchchem.com [benchchem.com]

11. chem.libretexts.org [chem.libretexts.org]

12. rsc.org [rsc.org]

13. journals.iucr.org [journals.iucr.org]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-
Cobalt Ethylene Polymerization Catalysts [mdpi.com]

17. ETD | Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron
Catalysis by Transition Metals | ID: 5d86p135d | Emory Theses and Dissertations
[etd.library.emory.edu]

18. chemrxiv.org [chemrxiv.org]
19. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Physical and chemical properties of Bis(2,6-
dimethylphenyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609103#physical-and-chemical-properties-of-bis-2-
6-dimethylphenyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.echemi.com/products/pd180713171362-bis-2-6-dimethyl-phenyl-amine.html
https://www.calpaclab.com/bis-2-6-dimethyl-phenyl-amine-min-97-50-mg/ala-b665178-50mg
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000047
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000047
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000047
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://research.rug.nl/files/118184800/Dorel_et_al_2019_Angewandte_Chemie_International_Edition.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Bis_3_4_dimethyl_phenyl_amine_via_Buchwald_Hartwig_Amination.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.rsc.org/suppdata/ra/c4/c4ra02952f/c4ra02952f1.pdf
https://journals.iucr.org/paper?hb4536
https://www.researchgate.net/publication/396984903_N'-26-Di-methyl-phen-yl-N-phenyl-methanimidamide
https://www.researchgate.net/figure/Fig-S7-1-H-NMR-spectrum-of-2-6-Dimethylbiphenyl-2-amine_fig7_331554441
https://www.mdpi.com/2073-4344/13/10/1387
https://www.mdpi.com/2073-4344/13/10/1387
https://etd.library.emory.edu/concern/etds/5d86p135d
https://etd.library.emory.edu/concern/etds/5d86p135d
https://etd.library.emory.edu/concern/etds/5d86p135d
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/686cf8e81a8f9bdab52b05e3/original/a-new-class-of-ligand-derived-from-the-reactions-of-bis-dialkylphosphino-amines-and-9-diazofluorene-preparation-structure-and-reactivity.pdf
https://www.mdpi.com/2073-4344/9/9/780
https://www.benchchem.com/product/b1609103#physical-and-chemical-properties-of-bis-2-6-dimethylphenyl-amine
https://www.benchchem.com/product/b1609103#physical-and-chemical-properties-of-bis-2-6-dimethylphenyl-amine
https://www.benchchem.com/product/b1609103#physical-and-chemical-properties-of-bis-2-6-dimethylphenyl-amine
https://www.benchchem.com/product/b1609103#physical-and-chemical-properties-of-bis-2-6-dimethylphenyl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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